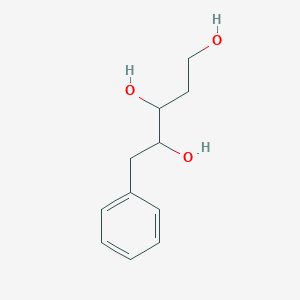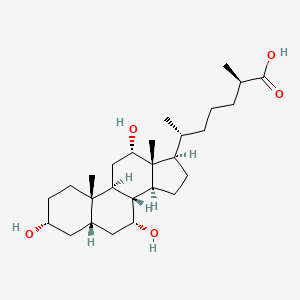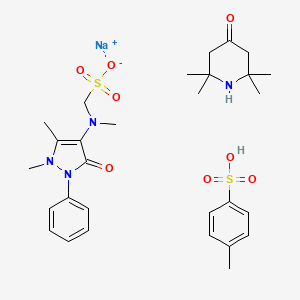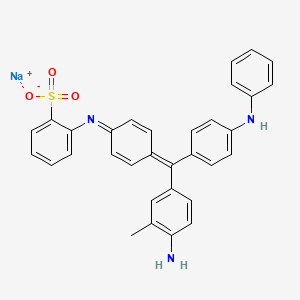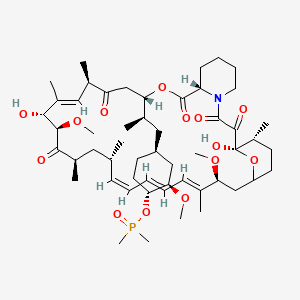
2-Hydroxyphenyl sulfate
Overview
Description
Pyrocatechol sulfate(1-) is an organosulfonate oxoanion that is the conjugate base of pyrocatechol sulfate, obtained by deprotonation of the sulfo group; major species at pH 7.3. It has a role as a xenobiotic. It is a conjugate base of a pyrocatechol sulfate.
Scientific Research Applications
1. Metabolite Analysis in Drug Metabolism Acetaminophen (Paracetamol) metabolism studies have revealed that 2-hydroxyphenyl sulfate is a significant metabolite formed during the process. Advanced techniques like high-resolution liquid chromatography have been employed to identify and quantify this metabolite among others, indicating its relevance in understanding the metabolic pathways of commonly used drugs (Mrochek et al., 1974).
2. Identification as a Biomarker Research in sports drug testing has identified 2-hydroxyphenyl sulfate as a metabolite of 2-phenylethylamine (PEA). This finding is significant for distinguishing between the natural presence of PEA and its illicit administration, indicating the metabolite's role as a potential biomarker in anti-doping efforts (Krombholz et al., 2021).
3. Contribution to Environmental Studies In environmental science, the analysis of sulfate metabolites like PCB sulfates, to which 2-hydroxyphenyl sulfate is related, provides insights into the exposure and impact of environmental contaminants in urban and rural communities. This research is pivotal for understanding human exposure to environmental pollutants and their potential health implications (Zhang et al., 2022).
4. Role in Understanding Disease Mechanisms Studies on xenobiotic metabolism, particularly in conditions like Parkinson's Disease, have highlighted the importance of metabolites like 2-hydroxyphenyl sulfate. Such research points towards a potential deficiency in detoxication pathways involving sulfur metabolism, contributing to our understanding of disease pathology and the role of metabolic processes (Steventon et al., 1989).
5. Insights into Hormonal Homeostasis Research on commonly used medications such as Acetaminophen has shown that its usage can lead to the depletion of sulfated sex hormones, implicating 2-hydroxyphenyl sulfate and related metabolites in the process. These findings are critical for understanding drug mechanisms and their impact on hormonal balances within the body (Cohen et al., 2018).
properties
IUPAC Name |
(2-hydroxyphenyl) sulfate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O5S/c7-5-3-1-2-4-6(5)11-12(8,9)10/h1-4,7H,(H,8,9,10)/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZPWKJZDOCIALD-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)O)OS(=O)(=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5O5S- | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxyphenyl sulfate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



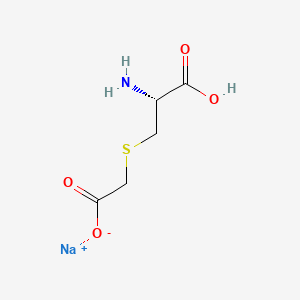
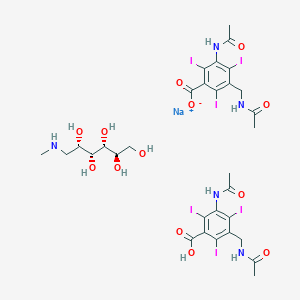
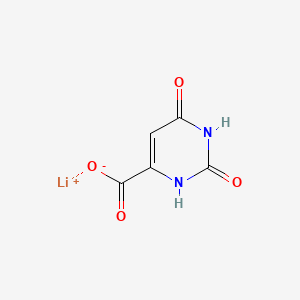
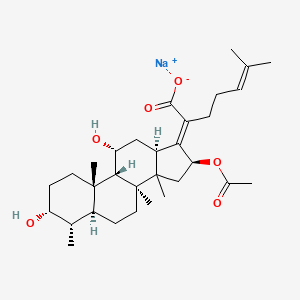
![(4S,5S)-4-[[2-(azidomethyl)phenyl]methyl]-2-[4-(3-hydroxypropoxy)phenyl]-5-phenyl-N-(phenylmethyl)-5H-oxazole-4-carboxamide](/img/structure/B1261128.png)


